1-Oxaspiro[2.5]octane
Overview
Description
1-Oxaspiro[2.5]octane is a compound of interest within the field of organic chemistry, particularly in the context of drug discovery and material science. This compound, characterized by its spirocyclic structure, has been the subject of various studies focusing on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of 1-Oxaspiro[2.5]octane derivatives involves robust and step-economic routes. These compounds are designed as multifunctional modules for drug discovery, highlighting their structural diversity and potential in various applications (Li, Rogers-Evans, & Carreira, 2013). Additionally, the synthesis of various 1-oxa-6-heteraspiro[2.5]octanes introduces new members to this compound family, expanding the possibilities for their use in different chemical contexts (Satyamurthy, Berlin, Hossain, & Helm, 1984).
Molecular Structure Analysis
A detailed structural and conformational analysis of 1-Oxaspiro[2.5]octane derivatives has been performed using NMR spectroscopy. This analysis provides insights into the relative configuration and preferred conformations of these compounds, which are crucial for understanding their reactivity and interactions in various chemical environments (Montalvo-González & Ariza-Castolo, 2012).
Chemical Reactions and Properties
1-Oxaspiro[2.5]octane moieties exhibit unique reactivity patterns, particularly in the context of epoxide hydrolase-mediated reactions. The stereochemistry of these compounds significantly influences their biological activity, with O-axial C3 epimers showing a preference in enzymatic detoxification processes. This stereochemical preference underscores the importance of 1-Oxaspiro[2.5]octane's structure in determining its chemical behavior and potential applications (Weijers, Könst, Franssen, & Sudhölter, 2007).
Physical Properties Analysis
The physical properties of 1-Oxaspiro[2.5]octane derivatives, such as their solubility, melting points, and crystal structures, are integral to their application in material science and drug design. The crystal and molecular structure studies of specific derivatives provide valuable information for understanding the physical characteristics of these compounds and their suitability for various applications (Zacharis & Trefonas, 1970).
Chemical Properties Analysis
The chemical properties of 1-Oxaspiro[2.5]octane, including its reactivity with different nucleophiles and its behavior in various chemical reactions, are crucial for its application in synthetic chemistry and drug development. Studies focusing on the reactions of 1-Oxaspiro[2.5]octa-5,7-dien-4-ones with nucleophiles have shed light on the versatility of these compounds in synthesizing a wide range of chemical structures, further emphasizing the utility of 1-Oxaspiro[2.5]octane in chemical synthesis (Cacioli & Reiss, 1984).
Scientific research applications
Stereochemistry and Biological Activity: The stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes is significant in biologically active spiroepoxide compounds. O-axial C3 epimers are primarily responsible for biological activity, and the type of substitution on the cyclohexane ring greatly influences this preference (Weijers et al., 2007).
Conformational Analysis: Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy revealed their relative configuration and preferred conformations. These findings are important for understanding the steric and electronic effects influencing these compounds (Montalvo-González & Ariza-Castolo, 2012).
Synthesis and Properties: Research has been conducted on synthesizing and studying the properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, which is derived from 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite. This work contributes to our understanding of the chemical behavior and potential applications of these compounds (Kuroyan et al., 1991).
Drug Discovery Modules: Novel thia/oxa-azaspiro[3.4]octanes have been synthesized as multifunctional, structurally diverse modules for drug discovery. These spirocycles are intended to enhance the range of available compounds for pharmaceutical research (Li et al., 2013).
Ring-Opening Reactions: The heterogeneously catalyzed ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane has been studied, which is crucial for producing fragrance intermediates like 2,2,3,6-tetramethylcyclohexanecarbaldehyde. This research is relevant to industrial chemistry and material science applications (Liebens et al., 1999).
Corrosion Inhibition: Spirocyclopropane derivatives like 1-oxaspiro[2.5]octane have been studied for their potential as environmentally friendly corrosion inhibitors for mild steel in acidic environments. This application is significant in the field of materials science and engineering (Chafiq et al., 2020).
Polymer Synthesis: 1-Oxaspiro[2.5]octane derivatives have been used in novel polymerization processes, such as the synthesis of poly(oxy-1,2-phenylene-oxymethylene). This research opens up new avenues for developing advanced materials (Kubo et al., 2000).
properties
IUPAC Name |
1-oxaspiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-7(5-3-1)6-8-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEWYZJJYGPJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171693 | |
Record name | Methylenecyclohexane oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[2.5]octane | |
CAS RN |
185-70-6 | |
Record name | 1-Oxaspiro[2.5]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylenecyclohexane oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oxaspiro[2.5]octane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylenecyclohexane oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-oxaspiro[2.5]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLENECYCLOHEXANE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP77M42CF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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